molecular formula C9H10INO2 B14856431 5-Hydroxy-2-iodo-N,N-dimethylbenzamide

5-Hydroxy-2-iodo-N,N-dimethylbenzamide

Cat. No.: B14856431
M. Wt: 291.09 g/mol
InChI Key: KRQSGZCDKJNHDZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodo-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a hydroxy group at the 5-position, an iodo substituent at the 2-position, and a dimethylamide functional group. The presence of both electron-withdrawing (iodo) and electron-donating (hydroxy) groups on the aromatic ring may influence its electronic properties, solubility, and reactivity in metal-catalyzed reactions or biological systems .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

5-hydroxy-2-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3

InChI Key

KRQSGZCDKJNHDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of a precursor compound followed by the introduction of the dimethylbenzamide group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Hydroxy-2-iodobenzaldehyde.

    Reduction: Formation of 5-Hydroxy-2-hydro-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The dimethylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-OH, 2-I, N,N-dimethylamide ~305.1* Potential directing group in catalysis
5-Amino-2-methoxy-N,N-dimethylbenzamide 5-NH₂, 2-OCH₃, N,N-dimethylamide 194.2 Enhanced solubility due to amino group
2-Hydroxy-5-nitro-N-phenylbenzamide 2-OH, 5-NO₂, N-phenylamide 288.2 Precursor for benzoxazepines
5-Chloro-N,2-dihydroxybenzamide 5-Cl, 2-OH, N-OH 201.6 Bioactive scaffold (antimicrobial studies)
2-Chloro-5-iodo-N-(isoindolyl)benzamide 2-Cl, 5-I, N-isoindolylamide 440.6 Pharmaceutical intermediate

*Calculated molecular weight based on formula C₉H₁₀INO₂.

Key Observations:

Halogen Effects : The iodo substituent in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 5-Chloro-N,2-dihydroxybenzamide). Iodo groups typically enhance lipophilicity (logP) and may influence binding affinity in biological systems .

Hydroxy vs. However, amino groups (as in 5-Amino-2-methoxy-N,N-dimethylbenzamide) can increase basicity and reactivity in nucleophilic reactions .

Amide Substitution : The N,N-dimethylamide group reduces rotational barriers about the C–N bond compared to unsubstituted amides, as shown in studies on N,N-dimethylbenzamide derivatives . This flexibility may enhance conformational adaptability in catalytic or receptor-binding applications.

Spectroscopic and Chromatographic Behavior

Table 2: Spectroscopic and Chromatographic Data

Compound Name ¹³C NMR (Carbonyl Shift, ppm) Rotational Barrier (ΔG‡, kcal/mol) Retention Index (GC) References
N,N-Dimethylbenzamide ~168.5 ~12.3 -80 (deviation)
This compound Not reported Estimated <12.3* Not reported
N-Methylbenzamide ~170.0 ~13.5 -40 to -130

*Predicted lower rotational barrier due to steric and electronic effects of substituents .

Discussion:

  • NMR Shifts : The carbonyl ¹³C NMR chemical shift in N,N-dimethylbenzamide (~168.5 ppm) is influenced by solvent polarity and substituent effects. The hydroxy and iodo groups in the target compound may further deshield the carbonyl carbon, though specific data are lacking .
  • Chromatographic Retention : Alkylamide substituents (e.g., N,N-dimethyl) significantly reduce retention indices in gas chromatography compared to primary amides, as demonstrated for N,N-dimethylbenzamide .

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